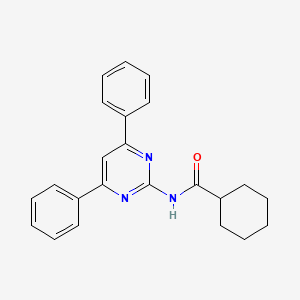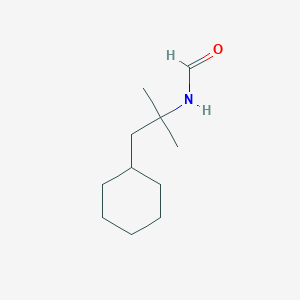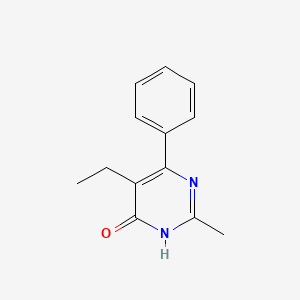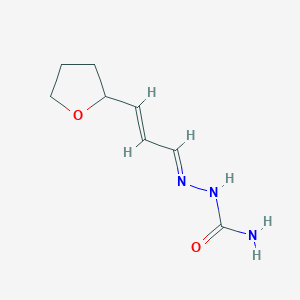![molecular formula C15H18N2O4 B12918992 Glycine, N-[1-(phenylacetyl)-L-prolyl]- CAS No. 157115-95-2](/img/structure/B12918992.png)
Glycine, N-[1-(phenylacetyl)-L-prolyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-[1-(phenylacetyl)-L-prolyl]- is a synthetic compound known for its potential nootropic effects. It is a derivative of glycine and proline, two amino acids, and is often studied for its cognitive-enhancing properties. This compound is also known for its role in various biochemical processes and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[1-(phenylacetyl)-L-prolyl]- typically involves several steps:
Esterification of L-proline: This step involves the conversion of L-proline into its ester form.
Preparation of N-phenylacetylglycine: This is achieved through the acylation of glycine with phenylacetyl chloride under Schotten-Baumann conditions.
Formation of the Peptide Bond: The peptide bond between N-phenylacetylglycine and the proline ester is formed using methods such as the mixed anhydride method, activated benzotriazole ester method, or activated succinimide ester method.
Industrial Production Methods
Industrial production methods for Glycine, N-[1-(phenylacetyl)-L-prolyl]- are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield.
化学反応の分析
Types of Reactions
Glycine, N-[1-(phenylacetyl)-L-prolyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
Glycine, N-[1-(phenylacetyl)-L-prolyl]- has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of peptide synthesis and amino acid derivatives.
Biology: It is studied for its role in cellular processes and its potential as a biochemical marker.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of Glycine, N-[1-(phenylacetyl)-L-prolyl]- involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with receptors in the brain, including glutamate receptors and neurotrophic factors.
Pathways Involved: It modulates the activity of brain-derived neurotrophic factor (BDNF) and enhances synaptic plasticity, which is crucial for learning and memory.
類似化合物との比較
Similar Compounds
N-Phenylacetyl-L-prolylglycine ethyl ester: Known for its nootropic effects and marketed under the name Noopept.
Phenylacetylglycine: A glycine conjugate of phenylacetic acid, involved in various metabolic processes.
Uniqueness
Glycine, N-[1-(phenylacetyl)-L-prolyl]- is unique due to its specific structure and the combination of glycine and proline, which imparts distinct biochemical properties. Its potential nootropic effects and role in enhancing cognitive functions make it a compound of significant interest in scientific research.
特性
CAS番号 |
157115-95-2 |
|---|---|
分子式 |
C15H18N2O4 |
分子量 |
290.31 g/mol |
IUPAC名 |
2-[[(2S)-1-(2-phenylacetyl)pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C15H18N2O4/c18-13(9-11-5-2-1-3-6-11)17-8-4-7-12(17)15(21)16-10-14(19)20/h1-3,5-6,12H,4,7-10H2,(H,16,21)(H,19,20)/t12-/m0/s1 |
InChIキー |
TXYISIQQFOLDJY-LBPRGKRZSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)CC2=CC=CC=C2)C(=O)NCC(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-[(Prop-2-yn-1-yl)sulfanyl]acridine](/img/structure/B12918910.png)













